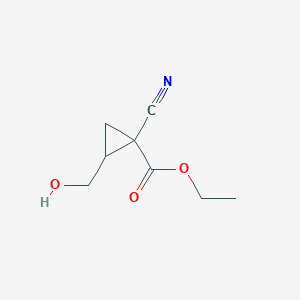![molecular formula C5H6F3N3O B6617750 [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1506211-07-9](/img/structure/B6617750.png)
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol, also known as TFE-triazol, is an organic compound with a broad range of applications in the scientific research field. It is a colorless liquid with a boiling point of 94.6 °C and a melting point of -22.9 °C. TFE-triazol has been used in various research fields, including organic synthesis, medicinal chemistry, and drug discovery.
科学的研究の応用
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and drug discovery. It is used as a reagent in organic synthesis to form new compounds, and it can also be used as a catalyst in certain reactions. In medicinal chemistry, [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol is used to synthesize various drugs, such as antifungal agents, antibiotics, and anti-cancer drugs. In drug discovery, it is used as a building block for the synthesis of novel compounds.
作用機序
The exact mechanism of action of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol is not yet fully understood. However, it is thought that the compound may act as a proton donor, which can facilitate the formation of covalent bonds between two molecules. Additionally, it may act as a Lewis acid, which can help to activate certain molecules for further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol are not yet fully understood. However, it has been shown to have antifungal and antibacterial properties, and it is thought to be involved in the regulation of certain metabolic pathways. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which can have both beneficial and harmful effects depending on the context.
実験室実験の利点と制限
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and scale up for larger batches. Additionally, it is non-toxic and has a low boiling point, making it easy to work with in the lab. However, it is important to note that the compound is highly flammable and should be handled with care.
将来の方向性
There are several potential future directions for [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in organic synthesis, medicinal chemistry, and drug discovery. Finally, research could be conducted on its potential toxicity or other safety-related issues.
合成法
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol can be synthesized via a two-step process, starting with the reaction between trifluoroethyl alcohol and hydrazine. The reaction between these two compounds results in the formation of a hydrazone intermediate, which is then reacted with a hydroxylamine to form the desired [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol. This synthesis method is simple, cost-effective, and can be easily scaled up for larger batches.
特性
IUPAC Name |
[4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h3,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKNYZUIDUBMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1CC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

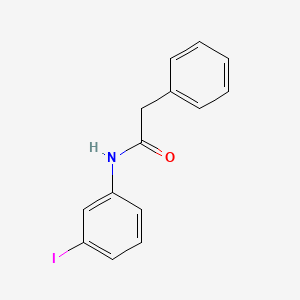
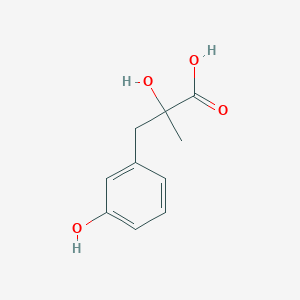

![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
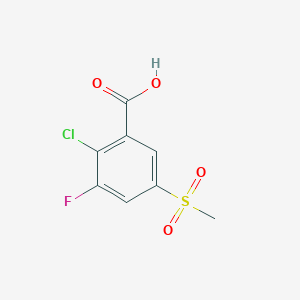
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
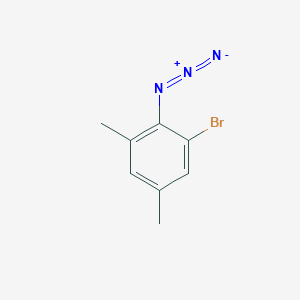
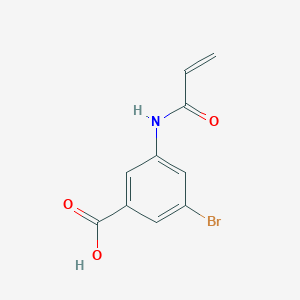
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
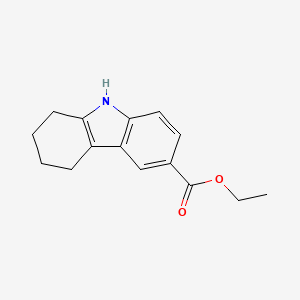
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
